molecular formula C14H20INO2 B4976795 2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol

2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol

Cat. No.: B4976795
M. Wt: 361.22 g/mol
InChI Key: GJTVWWONCHIILF-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an iodine atom, a methoxy group, and a piperidine moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted phenol, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield deiodinated phenols, and substitution can yield various substituted phenols.

Scientific Research Applications

2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine moiety can enhance its binding affinity and specificity. The iodine atom can also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated phenols and methoxy-substituted phenols, such as:

  • 2-Iodo-4-methoxyphenol
  • 2-Iodo-6-methoxyphenol
  • 4-[(3-Methylpiperidin-1-yl)methyl]phenol

Uniqueness

2-Iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-iodo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)14(17)13(7-11)18-2/h6-7,10,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTVWWONCHIILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C(=C2)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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